molecular formula C16H27N3O3S B5646641 2-methyl-N-[(3R,4S)-1-(2-methylsulfonylethyl)-4-propan-2-ylpyrrolidin-3-yl]-1H-pyrrole-3-carboxamide

2-methyl-N-[(3R,4S)-1-(2-methylsulfonylethyl)-4-propan-2-ylpyrrolidin-3-yl]-1H-pyrrole-3-carboxamide

Cat. No.: B5646641
M. Wt: 341.5 g/mol
InChI Key: HGYMHEVGCFOYNZ-CABCVRRESA-N
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Description

2-methyl-N-[(3R,4S)-1-(2-methylsulfonylethyl)-4-propan-2-ylpyrrolidin-3-yl]-1H-pyrrole-3-carboxamide is a complex organic compound featuring a pyrrolidine ring

Preparation Methods

The synthesis of 2-methyl-N-[(3R,4S)-1-(2-methylsulfonylethyl)-4-propan-2-ylpyrrolidin-3-yl]-1H-pyrrole-3-carboxamide involves several steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonylethyl and propan-2-yl groups. The final step involves the formation of the pyrrole-3-carboxamide moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl-N-[(3R,4S)-1-(2-methylsulfonylethyl)-4-propan-2-ylpyrrolidin-3-yl]-1H-pyrrole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Compared to other similar compounds, 2-methyl-N-[(3R,4S)-1-(2-methylsulfonylethyl)-4-propan-2-ylpyrrolidin-3-yl]-1H-pyrrole-3-carboxamide is unique due to its specific structural features and functional groups. Similar compounds include:

Properties

IUPAC Name

2-methyl-N-[(3R,4S)-1-(2-methylsulfonylethyl)-4-propan-2-ylpyrrolidin-3-yl]-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3S/c1-11(2)14-9-19(7-8-23(4,21)22)10-15(14)18-16(20)13-5-6-17-12(13)3/h5-6,11,14-15,17H,7-10H2,1-4H3,(H,18,20)/t14-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYMHEVGCFOYNZ-CABCVRRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C(=O)NC2CN(CC2C(C)C)CCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN1)C(=O)N[C@H]2CN(C[C@@H]2C(C)C)CCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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